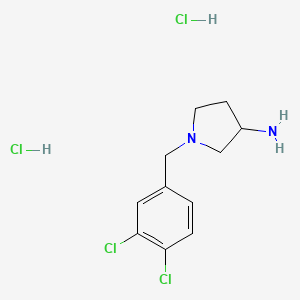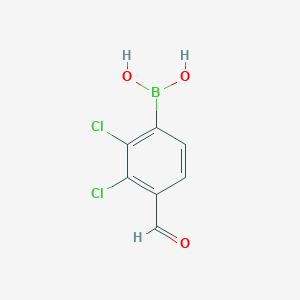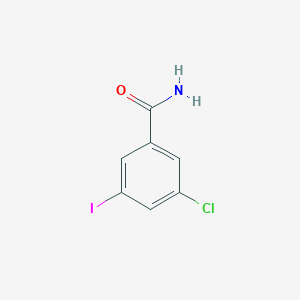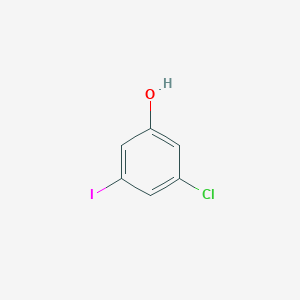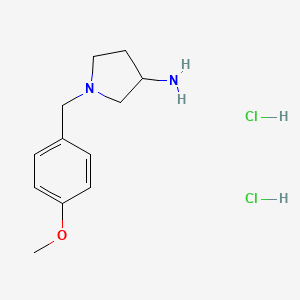
7-Methoxy-9,10-dihydrophenanthrene-3,5-diol
Overview
Description
“7-Methoxy-9,10-dihydrophenanthrene-3,5-diol” is a dihydrophenanthrene . It has the molecular formula C15H14O3 . This compound is a xenobiotic, which means it is foreign to a living organism .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11 (16)4-5-13 (9)15 (10)14 (17)8-12/h4-8,16-17H,2-3H2,1H3 . The compound has a net charge of 0, an average mass of 242.26986, and a monoisotopic mass of 242.09429 . Physical and Chemical Properties Analysis
The compound has a molecular weight of 242.27 g/mol . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point are not available in the sources I found.Scientific Research Applications
Allelopathic, Cytotoxic, and Antifungal Activities
Research has identified various dihydrophenanthrenes, including compounds structurally related to 7-Methoxy-9,10-dihydrophenanthrene-3,5-diol, showing promising allelopathic, cytotoxic, and antifungal activities. For instance, a study on Banisteriopsis anisandra revealed that specific phenanthrene compounds demonstrated significant activity against cancer cell lines and Candida species, as well as exhibiting allelopathic effects on plant germination and growth (Freitas et al., 2015).
Natural Compound Synthesis and Antialgal Activity
The synthesis of dihydrophenanthrenes, mimicking natural compounds, has been explored for their strong antialgal activities. These synthetic compounds have demonstrated significant inhibition of algal growth, suggesting potential applications in controlling harmful algal blooms (DellaGreca et al., 2001).
Phytotoxicity in Wetland Plants
Dihydrophenanthrenes isolated from wetland plants like Juncus acutus have shown in vitro phytotoxic effects against microalgae used in aquatic tests. These findings indicate potential applications in managing aquatic ecosystems and studying plant-microbe interactions (DellaGreca et al., 2002).
Antimicrobial Properties
Certain dihydrophenanthrenes, including analogs of this compound, have exhibited antimicrobial properties. For example, compounds isolated from Juncus effusus showed significant antifungal and antibacterial activities, highlighting their potential in developing new antimicrobial agents (Zhao et al., 2018).
Toxicity Evaluation in Aquatic Systems
Research has also focused on evaluating the toxicity of natural and synthetic phenanthrenes in aquatic systems. This includes assessing the effects of these compounds on different aquatic organisms, which is crucial for understanding their environmental impact and potential applications in bioremediation (DellaGreca et al., 2001).
Mechanism of Action
While the specific mechanism of action for “7-Methoxy-9,10-dihydrophenanthrene-3,5-diol” is not explicitly mentioned in the sources, similar compounds have been found to have anti-tumor, anti-bacterial, anti-spasmodic, anti-inflammatory, anti-allergic, and anti-platelet aggregation biological activities .
Future Directions
Properties
IUPAC Name |
7-methoxy-9,10-dihydrophenanthrene-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-12-6-10-3-2-9-4-5-11(16)7-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFLFWGPBWZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701477 | |
| Record name | 7-Methoxy-9,10-dihydrophenanthrene-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71135-80-3 | |
| Record name | Cannithrene 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071135803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-9,10-dihydrophenanthrene-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNITHRENE 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8HAG9WGE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


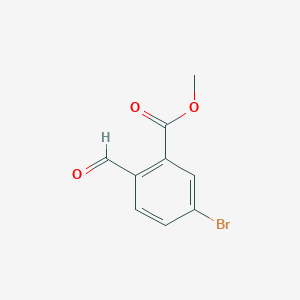
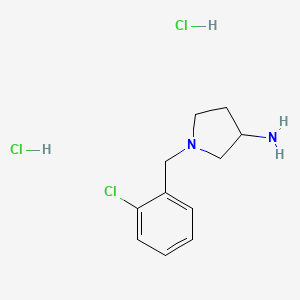
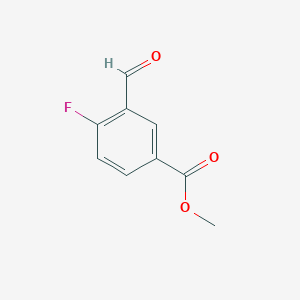
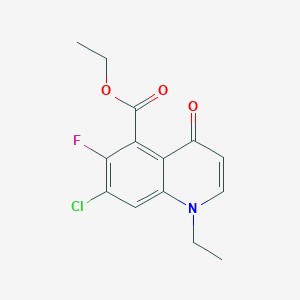

![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)

